molecular formula C14H18F2N2O3S B5125616 N-(3,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-(3,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5125616
M. Wt: 332.37 g/mol
InChI Key: PENXWPKHWNREQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide (also known as DFE-1) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

DFE-1 has been shown to inhibit the activity of a specific enzyme called glycogen synthase kinase-3 beta (GSK-3β). This enzyme is involved in a variety of biological processes, including cell signaling, gene expression, and cell division. By inhibiting GSK-3β, DFE-1 may have a variety of effects on biological processes, including neuroprotection, cancer cell growth inhibition, and more.
Biochemical and Physiological Effects:
DFE-1 has been shown to have a variety of biochemical and physiological effects, including neuroprotection, cancer cell growth inhibition, and anti-inflammatory effects. In animal studies, DFE-1 has been shown to protect against neurodegeneration and improve cognitive function. Additionally, DFE-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Finally, DFE-1 has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using DFE-1 in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. Additionally, DFE-1 has been shown to have relatively low toxicity in animal studies, making it a safer option for experiments than other compounds. However, one limitation of using DFE-1 is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research involving DFE-1. One area of interest is in developing new compounds with similar structures and potentially improved properties. Additionally, more research is needed to fully understand the mechanisms of action of DFE-1 and its effects on various biological processes. Finally, further studies are needed to determine the potential clinical applications of DFE-1 in treating neurodegenerative diseases, cancer, and other conditions.

Synthesis Methods

DFE-1 is synthesized using a multi-step process involving the reaction of 3,4-difluoroaniline with ethylsulfonyl chloride to form the intermediate 3,4-difluoro-N-(ethylsulfonyl)aniline. This intermediate is then reacted with piperidinecarboxylic acid to form DFE-1. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

DFE-1 has potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DFE-1 has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DFE-1 has been shown to inhibit the growth of cancer cells and may have potential applications in developing new cancer treatments. In drug discovery, DFE-1 has been used as a starting point for developing new compounds with similar structures and potentially improved properties.

properties

IUPAC Name

N-(3,4-difluorophenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3S/c1-2-22(20,21)18-7-5-10(6-8-18)14(19)17-11-3-4-12(15)13(16)9-11/h3-4,9-10H,2,5-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENXWPKHWNREQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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